molecular formula C10H13BO3 B13477198 (3-(Benzyloxy)prop-1-en-2-yl)boronic acid

(3-(Benzyloxy)prop-1-en-2-yl)boronic acid

Cat. No.: B13477198
M. Wt: 192.02 g/mol
InChI Key: XHXKMMZZJKPSIV-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)prop-1-en-2-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to a prop-1-en-2-yl chain, which is further substituted with a benzyloxy group. The presence of both the boronic acid and the benzyloxy group makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)prop-1-en-2-yl)boronic acid typically involves the reaction of benzyloxy-substituted alkenes with boron-containing reagents. One common method is the hydroboration of benzyloxy-substituted alkenes followed by oxidation to yield the desired boronic acid. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydroboration step .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)prop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to ensure the stability of the boronic acid group .

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)prop-1-en-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts. The benzyloxy group can also participate in π-π interactions, enhancing the compound’s binding affinity to specific targets .

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

3-phenylmethoxyprop-1-en-2-ylboronic acid

InChI

InChI=1S/C10H13BO3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,12-13H,1,7-8H2

InChI Key

XHXKMMZZJKPSIV-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)COCC1=CC=CC=C1)(O)O

Origin of Product

United States

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